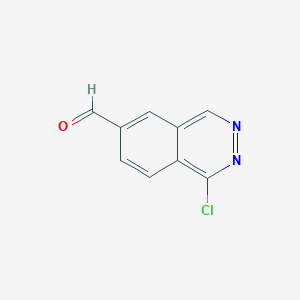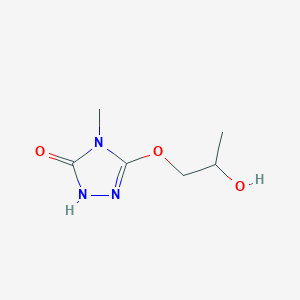
N1-(4-bromo-5-methyl-2-nitrophenyl)-N4,N4-dimethylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-bromo-5-methyl-2-nitrophenyl)-N4,N4-dimethylbenzene-1,4-diamine is a complex organic compound characterized by the presence of bromine, methyl, nitro, and dimethylamine groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-bromo-5-methyl-2-nitrophenyl)-N4,N4-dimethylbenzene-1,4-diamine typically involves multiple steps, starting with the nitration of a brominated methylbenzene derivative. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to a series of reactions, including reduction and amination, to introduce the dimethylamine groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(4-bromo-5-methyl-2-nitrophenyl)-N4,N4-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can yield various substituted benzene derivatives.
Applications De Recherche Scientifique
N1-(4-bromo-5-methyl-2-nitrophenyl)-N4,N4-dimethylbenzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of N1-(4-bromo-5-methyl-2-nitrophenyl)-N4,N4-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro and bromine groups can influence the compound’s reactivity and binding affinity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-(4-bromo-2-nitrophenyl)-N4,N4-dimethylbenzene-1,4-diamine
- N1-(4-chloro-5-methyl-2-nitrophenyl)-N4,N4-dimethylbenzene-1,4-diamine
- N1-(4-bromo-5-methyl-2-nitrophenyl)-N4,N4-diethylbenzene-1,4-diamine
Uniqueness
N1-(4-bromo-5-methyl-2-nitrophenyl)-N4,N4-dimethylbenzene-1,4-diamine is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both bromine and nitro groups, along with the dimethylamine moiety, makes this compound particularly versatile for various applications.
Propriétés
Formule moléculaire |
C15H16BrN3O2 |
|---|---|
Poids moléculaire |
350.21 g/mol |
Nom IUPAC |
1-N-(4-bromo-5-methyl-2-nitrophenyl)-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C15H16BrN3O2/c1-10-8-14(15(19(20)21)9-13(10)16)17-11-4-6-12(7-5-11)18(2)3/h4-9,17H,1-3H3 |
Clé InChI |
IHFVUYAOKYZLMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Br)[N+](=O)[O-])NC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


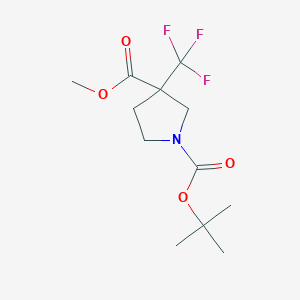
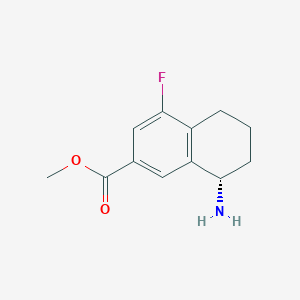
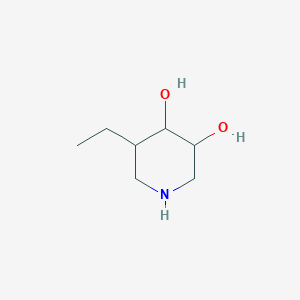

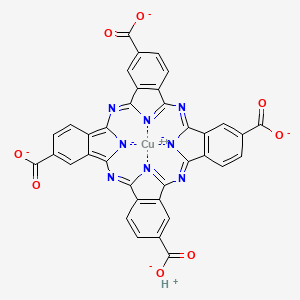
![2H-Pyrrolo[1,2,3-CD]benzoxazole](/img/structure/B13105814.png)
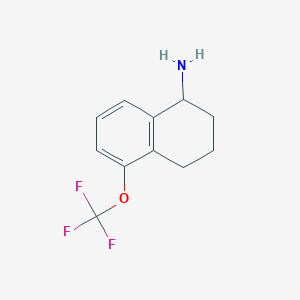
![Rac-(5R,6S)-2-benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B13105817.png)
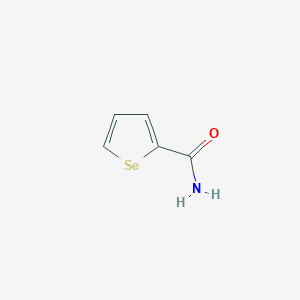


![6-(3,4-Difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13105845.png)
